(1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1493278-06-0
VCID: VC3071935
InChI: InChI=1S/C12H19N3O2/c1-9-7-11(14(2)13-9)12(17)15-5-3-10(8-16)4-6-15/h7,10,16H,3-6,8H2,1-2H3
SMILES: CC1=NN(C(=C1)C(=O)N2CCC(CC2)CO)C
Molecular Formula: C12H19N3O2
Molecular Weight: 237.3 g/mol

(1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

CAS No.: 1493278-06-0

Cat. No.: VC3071935

Molecular Formula: C12H19N3O2

Molecular Weight: 237.3 g/mol

* For research use only. Not for human or veterinary use.

(1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone - 1493278-06-0

Specification

CAS No. 1493278-06-0
Molecular Formula C12H19N3O2
Molecular Weight 237.3 g/mol
IUPAC Name (2,5-dimethylpyrazol-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Standard InChI InChI=1S/C12H19N3O2/c1-9-7-11(14(2)13-9)12(17)15-5-3-10(8-16)4-6-15/h7,10,16H,3-6,8H2,1-2H3
Standard InChI Key HENSKUIYMHKYDD-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)C(=O)N2CCC(CC2)CO)C
Canonical SMILES CC1=NN(C(=C1)C(=O)N2CCC(CC2)CO)C

Introduction

(1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a complex organic compound featuring a pyrazole ring and a piperidine moiety. The pyrazole ring is a five-membered structure containing two nitrogen atoms, while the piperidine component is a six-membered ring with one nitrogen atom. This compound is notable for its potential biological activities, which are of significant interest in medicinal chemistry.

Structural Features

The compound combines both pyrazole and piperidine functionalities, which may enhance its biological activity compared to compounds lacking these features. The specific substitution patterns on the pyrazole and piperidine rings can significantly influence its pharmacological profile.

Structural ComponentDescription
Pyrazole RingFive-membered ring with two nitrogen atoms.
Piperidine MoietySix-membered ring with one nitrogen atom.
Substitution Patterns1,3-dimethyl on the pyrazole ring and 4-(hydroxymethyl) on the piperidine ring.

Synthesis Methods

The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone can be achieved through various methods, often involving reactions typical of its functional groups. These methods highlight the versatility and complexity involved in synthesizing such compounds.

Synthesis MethodDescription
Condensation ReactionsInvolving the reaction of pyrazole derivatives with piperidine derivatives.
Coupling ReactionsUtilizing catalysts to facilitate the formation of the methanone linkage.

Biological Activity

Preliminary studies suggest that compounds with similar structures may exhibit significant biological activities, including potential antiviral and anticancer effects. Interaction studies using computational models such as molecular docking have been employed to predict how this compound interacts with biological targets.

Biological ActivityDescription
Antiviral ActivityPotential against coronavirus strains.
Anticancer ActivityPreliminary studies indicate potential efficacy against tumor cells.

Comparison with Similar Compounds

Several compounds share structural similarities with (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone, including:

Compound NameStructural FeaturesUnique Characteristics
1-MethylpyrazolePyrazole ringUsed as a solvent and reagent.
4-HydroxymethylpiperidinePiperidine ring with hydroxymethylPotential neuroprotective effects.
3-AminoquinolineQuinoline structure with amino groupAntimalarial activity.
2-PyridoneSix-membered ring with nitrogenKnown for diverse biological activities.

Future Research Directions

Further research is needed to fully explore the therapeutic potential of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone. This includes detailed in vitro and in vivo studies to assess its efficacy and safety profiles. Additionally, optimizing the synthesis methods to improve yield and purity will be crucial for large-scale production.

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